molecular formula C18H28ClNO5 B3968426 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride

1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride

Cat. No. B3968426
M. Wt: 373.9 g/mol
InChI Key: SQJNAYCTQAMDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research. MPTB is a synthetic compound that has been extensively studied for its potential use in various applications, including medical research.

Mechanism of Action

The exact mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride in lab experiments is its broad range of pharmacological activities. This makes it a useful tool for studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.

Future Directions

There are several potential future directions for the study of 1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride. One area of research could be focused on further understanding the mechanism of action of this compound. Another area of research could be focused on exploring the potential use of this compound in the treatment of other diseases and conditions. Additionally, further studies could be conducted to assess the safety and toxicity of this compound in humans.
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a broad range of pharmacological activities and has been studied for its potential use in various medical applications. However, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments. There are several potential future directions for the study of this compound, including further understanding of its mechanism of action and exploring its potential use in the treatment of other diseases and conditions.

Scientific Research Applications

1-methyl-2-(1-piperidinyl)ethyl 3,4,5-trimethoxybenzoate hydrochloride has been extensively studied for its potential use in medical research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 3,4,5-trimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5.ClH/c1-13(12-19-8-6-5-7-9-19)24-18(20)14-10-15(21-2)17(23-4)16(11-14)22-3;/h10-11,13H,5-9,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJNAYCTQAMDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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